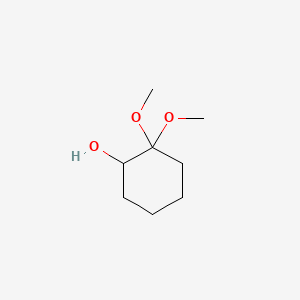

2,2-Dimethoxycyclohexanol

Vue d'ensemble

Description

2,2-Dimethoxycyclohexanol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is soluble in alcohol, ether, and other organic solvents, but only slightly soluble in water . This compound is used in various organic synthesis reactions and serves as a reducing agent for aldehydes, ketones, and substrates containing active hydrogen .

Méthodes De Préparation

2,2-Dimethoxycyclohexanol can be synthesized through a two-step process :

Step 1: Cyclohexanone reacts with hydrogen peroxide in acidic conditions to form peroxycyclohexanone.

Step 2: Peroxycyclohexanone then reacts with methanol to yield this compound.

The reaction conditions typically involve maintaining an acidic environment and controlling the temperature to optimize the yield .

Analyse Des Réactions Chimiques

2,2-Dimethoxycyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone or other oxidized derivatives.

Reduction: It serves as a reducing agent for aldehydes and ketones.

Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and methanol for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,2-Dimethoxycyclohexanol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of aldehydes and ketones.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

The mechanism by which 2,2-Dimethoxycyclohexanol exerts its effects involves its ability to donate electrons in reduction reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with .

Comparaison Avec Des Composés Similaires

2,2-Dimethoxycyclohexanol can be compared with other similar compounds such as 2,2-Dimethylcyclohexanol and 2,2-Dimethoxycyclohexane . While these compounds share some structural similarities, this compound is unique in its specific reactivity and applications in organic synthesis. The presence of methoxy groups in this compound distinguishes it from its analogs, providing unique chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical properties make it a valuable reagent in various chemical reactions, and ongoing research continues to explore its potential in biology and medicine.

Activité Biologique

2,2-Dimethoxycyclohexanol is a cyclohexanol derivative featuring two methoxy groups attached to the cyclohexane ring. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHO. Its structure consists of a cyclohexane ring substituted with two methoxy groups at the 2-position and a hydroxyl group. The presence of these functional groups significantly influences its reactivity and biological properties.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that methoxy-substituted cyclohexanols exhibit significant free radical scavenging capabilities.

- DPPH Radical Scavenging Assay : In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl), this compound demonstrated a notable ability to reduce DPPH radicals, suggesting strong antioxidant potential. The IC value (the concentration required to inhibit 50% of the DPPH radicals) was found to be comparable to established antioxidants like ascorbic acid .

| Compound | IC (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Anti-inflammatory Activity

Inflammation is a critical component in various diseases, including cancer and neurodegenerative disorders. The anti-inflammatory effects of this compound have been explored through various in vitro models.

- Cell Line Studies : In experiments using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited an IC value of 30 µM against TNF-α production .

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 250 |

Anticancer Activity

The potential anticancer properties of this compound have been investigated in various cancer cell lines.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation. The IC for MCF-7 cells was determined to be approximately 40 µM .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 40 |

| HeLa | 45 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antioxidant properties may stem from its ability to donate electrons to free radicals, thus neutralizing them. Additionally, its anti-inflammatory effects may involve the inhibition of NF-κB signaling pathways .

Propriétés

IUPAC Name |

2,2-dimethoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAMIWOJDOJSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402192 | |

| Record name | 2,2-dimethoxycyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63703-34-4 | |

| Record name | 2,2-Dimethoxycyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethoxycyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the electrochemical synthesis of cis-5-substituted 2,2-Dimethoxycyclohexanols described in the research?

A1: The research details a stereoselective electrochemical transformation [, , ] of 4-substituted cyclohexanones into cis-5-substituted 2,2-Dimethoxycyclohexanols. This is significant because it allows for the controlled formation of a specific stereoisomer (cis), which is crucial in organic synthesis as different isomers can exhibit different biological and chemical properties.

Q2: What role do sodium halides play in the electrochemical synthesis?

A2: Sodium halides act as mediators in the electrochemical process []. They are electrochemically oxidized at the anode, generating reactive halogen species. These species then react with the cyclohexanone substrate in solution, facilitating the formation of the desired 2,2-Dimethoxycyclohexanol product.

Q3: How does the ring size of the starting cyclic ketone influence the reaction outcome?

A3: Interestingly, the research shows that the ring size of the starting cyclic ketone plays a crucial role in determining the final product []. While cyclopentanone yields 2,2-dimethoxycyclopentanone, and cyclohexanone produces this compound, larger cyclic ketones undergo a Favorskii rearrangement. This difference in reactivity highlights the importance of ring strain and conformational factors in this electrochemical transformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.